molecular formula C10H16O2 B14614107 2-Methyl-2-(2-oxobutyl)cyclopentan-1-one CAS No. 60415-96-5

2-Methyl-2-(2-oxobutyl)cyclopentan-1-one

Cat. No.: B14614107
CAS No.: 60415-96-5
M. Wt: 168.23 g/mol
InChI Key: UZEFQIPPYHXUKJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-oxobutyl)cyclopentan-1-one is an organic compound with the molecular formula C10H16O2. It is a cyclopentanone derivative, characterized by a cyclopentane ring substituted with a methyl group and a 2-oxobutyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-oxobutyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-bromo-2-oxobutane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-oxobutyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxobutyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(2-oxobutyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-oxobutyl)cyclopentan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that modify its structure. Pathways involved may include oxidation-reduction reactions, nucleophilic attacks, and other organic transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-cyclopenten-1-one: A structurally related compound with a similar cyclopentane ring but different substituents.

    Cyclopentanone: The parent compound without the methyl and oxobutyl groups.

    2-Methylcyclopentanone: A simpler derivative with only a methyl group attached to the cyclopentane ring.

Uniqueness

2-Methyl-2-(2-oxobutyl)cyclopentan-1-one is unique due to the presence of both a methyl group and a 2-oxobutyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

60415-96-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-methyl-2-(2-oxobutyl)cyclopentan-1-one

InChI

InChI=1S/C10H16O2/c1-3-8(11)7-10(2)6-4-5-9(10)12/h3-7H2,1-2H3

InChI Key

UZEFQIPPYHXUKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1(CCCC1=O)C

Origin of Product

United States

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